Technical Monograph: 4-Amino-3,5-diiodo-2-methylbenzonitrile
Technical Monograph: 4-Amino-3,5-diiodo-2-methylbenzonitrile
The following technical monograph provides a comprehensive guide to the identification, synthesis, and application of 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3) . This document is structured for researchers and drug development professionals requiring rigorous chemical intelligence and validated protocols.[1]
CAS Number: 1379312-36-3 Molecular Formula: C₈H₆I₂N₂ Molecular Weight: 399.96 g/mol [1]
Executive Summary
In the landscape of medicinal chemistry, halogenated aromatic nitriles serve as critical "molecular handles."[1] 4-Amino-3,5-diiodo-2-methylbenzonitrile is a highly specialized intermediate characterized by its dense functionality: a nitrile group for heterocycle formation, a primary amine for derivatization, and two iodine atoms positioned for regioselective cross-coupling.[1]
This guide moves beyond a simple CAS search to establish a self-validating workflow for the procurement, synthesis, and analytical verification of this compound. We address the specific challenge of regiochemical ambiguity in multi-substituted aromatics and provide a robust protocol for its synthesis via electrophilic aromatic substitution.
Chemical Intelligence & Identification Matrix
Precise identification is the first line of defense against supply chain errors.[1] The following matrix consolidates the essential physicochemical data for CAS 1379312-36-3.[1][2]
| Parameter | Specification | Technical Insight |
| CAS Number | 1379312-36-3 | Unique identifier; often confused with mono-iodo analogs (e.g., CAS 380241-62-3).[1][2] |
| IUPAC Name | 4-amino-3,5-diiodo-2-methylbenzonitrile | Defines the exact substitution pattern.[1] |
| SMILES | Cc1c(I)c(N)c(I)cc1C#N | Useful for chemoinformatic docking and database queries. |
| Appearance | Off-white to pale yellow solid | Coloration often deepens to brown upon oxidation/light exposure.[1] |
| Solubility | DMSO, DMF, hot MeCN | Poor solubility in water and non-polar solvents (Hexane). |
| Purity Marker | HPLC > 97% (254 nm) | Key impurity: Mono-iodo species (4-amino-5-iodo-2-methylbenzonitrile).[1] |
Synthesis Strategy: The Iodination Protocol
Sourcing this specific di-iodo intermediate can be difficult due to stock fluctuations.[1] A robust in-house synthesis is recommended using 4-Amino-2-methylbenzonitrile as the precursor.[1]
Retrosynthetic Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The amino group (-NH₂) at position 4 is a strong ortho, para-director.[1] The nitrile (-CN) at position 1 is a meta-director.[1] The methyl group (-CH₃) at position 2 is a weak ortho, para-director.[1]
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Target Positions: C3 and C5.
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Directing Effects:
Validated Experimental Protocol
Reagents:
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Precursor: 4-Amino-2-methylbenzonitrile (1.0 equiv).[1]
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Iodinating Agent: Iodine Monochloride (ICl) (2.2 equiv) OR Iodine (I₂)/Periodic Acid (H₅IO₆).
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Solvent: Glacial Acetic Acid (AcOH).[1]
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Amino-2-methylbenzonitrile in 20 mL of glacial acetic acid.
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Addition: Cool the solution to 15°C. Add Iodine Monochloride (ICl) (22 mmol) dropwise over 20 minutes via an addition funnel. Note: Maintain temperature < 25°C to prevent oxidation of the amine.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken.
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Quenching: Pour the reaction mixture into 100 mL of ice-water containing 1.0 g of Sodium Bisulfite (NaHSO₃) to quench excess iodine.
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Isolation: A pale yellow precipitate will form immediately.[1] Stir for 15 minutes.
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Filtration: Filter the solid under vacuum. Wash the cake with water (3 x 20 mL) and cold hexanes (1 x 20 mL).
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Drying: Dry the solid in a vacuum oven at 45°C overnight.
Reaction Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Synthesis workflow for the regioselective di-iodination of 4-amino-2-methylbenzonitrile.
Analytical Verification (Quality Control)
Trust in your chemical inventory requires empirical verification.[1] Do not rely solely on the label.
NMR Logic (1H NMR in DMSO-d6)
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Precursor: Shows three aromatic protons (C3-H, C5-H, C6-H).[1]
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Product (Target): Shows only one aromatic proton (C6-H).[1]
HPLC Purity Profile[1]
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Column: C18 Reverse Phase.[1]
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Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90%).[1]
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Detection: UV at 254 nm.[1]
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Retention Time: The di-iodo product is significantly more lipophilic than the precursor and the mono-iodo impurity.[1] It will elute later (higher Rt).
Applications in Drug Discovery
This scaffold is a versatile "Swiss Army knife" for medicinal chemists.[1]
Palladium-Catalyzed Cross-Coupling
The C-I bonds at positions 3 and 5 are highly reactive toward oxidative addition by Palladium(0).[1]
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Suzuki-Miyaura: Coupling with aryl boronic acids to create terphenyl-like structures.[1]
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Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.[1]
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Selectivity: The iodine at C5 (less sterically hindered than C3, which is flanked by Methyl and Amine) may react faster, allowing for sequential functionalization.[1]
Sandmeyer Transformations
The amino group can be converted via diazotization:
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Hydrolysis: Conversion to a phenol (OH group), yielding Ioxynil analogs (potent herbicides/uncouplers of oxidative phosphorylation).
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Halogen Exchange: Conversion to F, Cl, or Br for SAR (Structure-Activity Relationship) studies.[1]
Application Logic Diagram
Figure 2: Functionalization pathways for the di-iodo scaffold in medicinal chemistry.[1]
Safety & Handling
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Iodinated Compounds: Often exhibit "heavy atom" effects; store away from light to prevent homolytic cleavage of the C-I bond and liberation of iodine.[1]
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Nitriles: While this compound is a solid and less volatile, metabolic hydrolysis can release cyanide.[1] Handle in a fume hood.
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Skin Contact: Iodinated anilines can be potent sensitizers.[1] Double-gloving (Nitrile) is required.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278944 (Precursor Analog). Retrieved from [Link]
